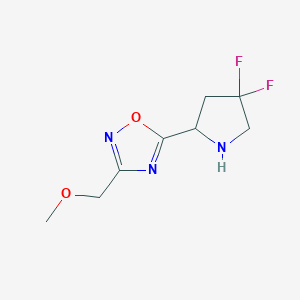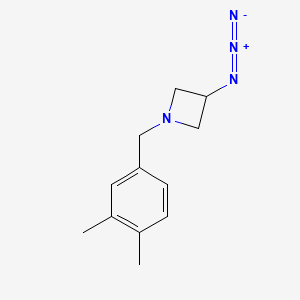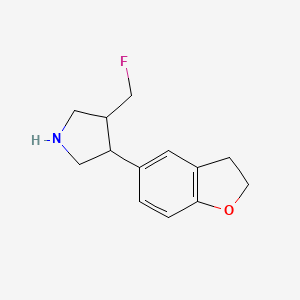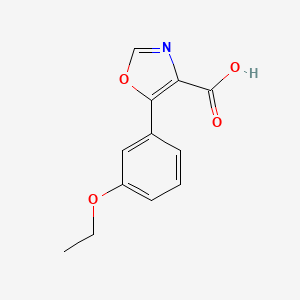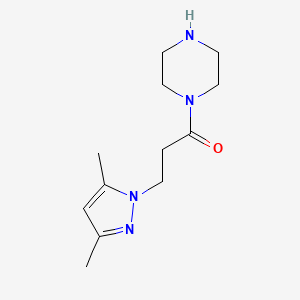
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)propan-1-one
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)propan-1-one, commonly known as 3-DMPP, is a synthetic compound that has been used in various scientific research applications. It is a member of the piperazine family, which is a group of compounds with a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. 3-DMPP is primarily used as a tool for studying the mechanism of action of other piperazines, as well as for assessing the biochemical and physiological effects of piperazines.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been involved in the synthesis of s-Triazine derivatives , which incorporate pyrazole/piperidine/aniline moieties. Such derivatives are studied for their molecular structure through X-ray crystallography, Hirshfeld, and DFT calculations, providing insights into intermolecular interactions and electronic properties. The significance lies in the detailed understanding of molecular packing and the prediction of NMR chemical shifts, correlating well with experimental data (Shawish et al., 2021).
Antibacterial and Biofilm Inhibition
Innovative bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety have been synthesized, showing potent in-vitro antibacterial and cytotoxic activities against different bacterial strains. Notably, specific derivatives exhibited remarkable biofilm inhibition activities, surpassing the efficacy of reference drugs such as Ciprofloxacin, and also demonstrated significant inhibitory activities against the MurB enzyme, indicating potential applications in combating bacterial resistance (Mekky & Sanad, 2020).
Anticancer Evaluation
Research into polyfunctional substituted 1,3-thiazoles has revealed anticancer activity across various cancer cell lines, highlighting compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle for their efficacy. These findings are part of a broader scientific program aiming to screen potential anticancer compounds, offering a pathway for the development of new cancer treatments (Turov, 2020).
Antimicrobial and Antifungal Activity
A study on pyrazole-containing s-triazine derivatives synthesized through specific reactions has explored their antimicrobial and antifungal potential. The structural characterization and testing against various microorganisms provide a foundation for developing new antimicrobial agents, addressing the need for novel treatments in the face of increasing antimicrobial resistance (Sharma et al., 2017).
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-piperazin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10-9-11(2)16(14-10)6-3-12(17)15-7-4-13-5-8-15/h9,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHWQXAAMNBSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



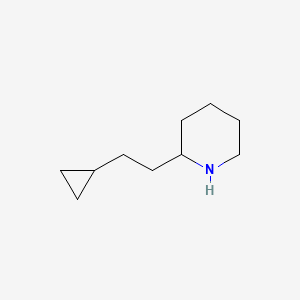
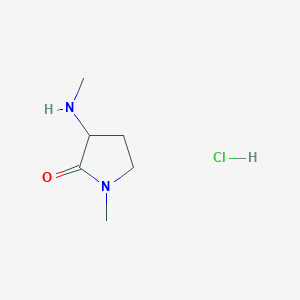
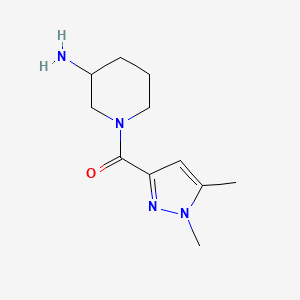
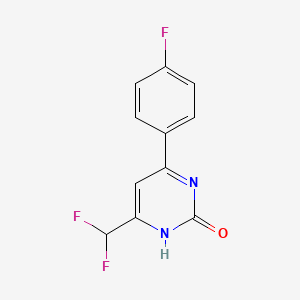
![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
